3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid
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Overview
Description
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid is an organic compound with the molecular formula C15H12Cl2O3. It belongs to the class of aryloxyphenoxypropionic acids, which are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction occurs under basic conditions, often using triethylamine or potassium carbonate as catalysts . The process involves the following steps:
Esterification: 2,4-dichlorophenol reacts with acrylic acid in the presence of a base to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing cellular processes and biochemical pathways. For example, it may interact with enzymes or receptors involved in metabolic pathways, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid: Another aryloxyphenoxypropionic acid with similar structural features.
Diclofop methyl: A methyl ester derivative of 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid, used as a herbicide.
3-(2,4-Dichlorophenyl)propionic acid: A related compound with a similar chemical structure.
Uniqueness
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
881402-46-6 |
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Molecular Formula |
C15H12Cl2O3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-4-7-14(13(17)9-11)20-12-5-1-10(2-6-12)3-8-15(18)19/h1-2,4-7,9H,3,8H2,(H,18,19) |
InChI Key |
FMPYGTZFTZZLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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